molecular formula C16H18IN B14767224 1,2,3,3-Tetramethylbenzo[e]indol-3-ium;iodide

1,2,3,3-Tetramethylbenzo[e]indol-3-ium;iodide

Cat. No.: B14767224
M. Wt: 351.22 g/mol
InChI Key: LKQMWUMGPMKCLH-UHFFFAOYSA-M
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Description

1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide is an organic compound with the molecular formula C16H18IN. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is known for its unique structural properties and is used in various scientific research applications, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide can be synthesized through a series of chemical reactions involving the methylation of indole derivatives. The typical synthetic route involves the following steps:

Industrial Production Methods

Industrial production of 1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with cellular proteins, affecting their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,3-Tetramethylbenzo[e]indol-3-ium iodide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and its fluorescent properties make it particularly valuable in scientific research and industrial applications .

Properties

Molecular Formula

C16H18IN

Molecular Weight

351.22 g/mol

IUPAC Name

1,2,3,3-tetramethylbenzo[e]indol-3-ium;iodide

InChI

InChI=1S/C16H18N.HI/c1-11-12(2)17(3,4)15-10-9-13-7-5-6-8-14(13)16(11)15;/h5-10H,1-4H3;1H/q+1;/p-1

InChI Key

LKQMWUMGPMKCLH-UHFFFAOYSA-M

Canonical SMILES

CC1=C([N+](C2=C1C3=CC=CC=C3C=C2)(C)C)C.[I-]

Origin of Product

United States

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